A Technical Guide to Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (SF5-C≡C-TIPS): Synthesis, Properties, and Application as a Gateway Reagent
A Technical Guide to Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (SF5-C≡C-TIPS): Synthesis, Properties, and Application as a Gateway Reagent
Executive Summary
The pentafluorosulfanyl (SF₅) group has emerged as a fluorinated motif of exceptional interest in medicinal chemistry, agrochemistry, and materials science, largely due to its unique combination of properties including high electronegativity, metabolic stability, and lipophilicity.[1][2] Often termed a "super-trifluoromethyl" group, its broader application has been historically constrained by synthetic challenges, particularly for non-aromatic scaffolds, which often required the handling of hazardous reagents like sulfur chloride pentafluoride (SF₅Cl).[3][4][5] This guide details the discovery, synthesis, and application of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (SF₅-C≡C-TIPS), a breakthrough reagent that has significantly lowered the barrier to entry for SF₅ chemistry. As a stable, liquid precursor, SF₅-C≡C-TIPS enables the convenient, bench-top generation of highly reactive SF₅-acetylene for downstream functionalization.[3][6] We will explore the synthetic rationale for its development, provide detailed protocols for its synthesis and subsequent use in key transformations like hydroamination and hydrothiolation, and present data that underscores its role as a versatile gateway to novel SF₅-containing building blocks.
The Pentafluorosulfanyl (SF₅) Group: A Privileged Motif in Modern Chemistry
Physicochemical Properties: The "Super-Trifluoromethyl" Analogy
The SF₅ group's value stems from a unique set of physicochemical characteristics that distinguish it from other fluorinated groups like trifluoromethyl (CF₃).[1] It possesses a higher electronegativity and a larger volume, comparable to a tert-butyl group, while maintaining significant lipophilicity.[1][7] These features allow it to act as a bioisosteric replacement for CF₃, nitro, or halogen groups, often leading to improved potency, metabolic stability, and membrane permeability in bioactive molecules.[7][8]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (tBu) |
| Electronegativity (Pauling Scale) | ~3.65[1] | ~3.36[1] | ~2.0 |
| Lipophilicity (Hansch Parameter, π) | 1.51 | 0.88 | 1.98 |
| Volume | Larger than CF₃[1] | - | Larger than CF₃ |
| Metabolic Stability | High[7][8] | Moderate to High | Variable |
| Geometry | Octahedral[1] | Tetrahedral | Tetrahedral |
Table 1: Comparative properties of the SF₅ group and common bioisosteres.
Significance in Drug Discovery and Materials Science
In drug discovery, the incorporation of the SF₅ moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][7] Its strong electron-withdrawing nature and steric bulk can modulate receptor binding and alter metabolic pathways.[7] The chemical and thermal stability of the SF₅ group also makes it an attractive component for advanced materials, including polymers and liquid crystals.[4][9]
The Synthetic Hurdle: Historical Challenges
Despite its desirable properties, the widespread use of the SF₅ group was hampered for decades by a lack of practical synthetic methods.[3][10] Early approaches for creating SF₅-arenes involved multi-step, often low-yielding, oxidative fluorinations of diaryl disulfides.[10] Accessing aliphatic SF₅ compounds was even more challenging, typically relying on the radical addition of the toxic and gaseous SF₅Cl or SF₅Br to unsaturated bonds.[3][11] This dependency on specialized reagents limited the exploration of SF₅ chemistry to highly specialized laboratories.[4][6]
Discovery and Synthesis of SF₅-C≡C-TIPS (TASP)
Rationale for Development: The Need for a Stable SF₅-Alkyne Precursor
SF₅-alkynes are recognized as exceptionally versatile building blocks due to the powerful electron-withdrawing effect of the SF₅ group, which polarizes the alkyne and enables a host of regioselective transformations.[1][12] The direct precursor, ethynylsulfur pentafluoride (HC≡C-SF₅), is a volatile and challenging substance to handle.[13] The innovation lay in protecting the terminal alkyne with a bulky silyl group. The triisopropylsilyl (TIPS) group proved ideal, conferring several advantages:
-
Stability: The steric hindrance of the TIPS group enhances the thermal and chemical stability of the molecule, resulting in a high-boiling, manageable liquid.[6][13]
-
Handling: It transforms a difficult-to-handle gas into a bench-stable liquid reagent.[6]
-
Reactivity: The Si-C bond is sufficiently labile to be cleaved in situ under mild conditions, controllably releasing the reactive HC≡C-SF₅ species for immediate use.[3][14]
Synthetic Pathway
The synthesis of SF₅-C≡C-TIPS proceeds via the addition of a pentafluorosulfanyl halide, such as SF₅Br, across the triple bond of triisopropylsilylacetylene, followed by base-mediated elimination. The use of a hindered silyl group like TIPS is crucial for achieving high yields, as analogous syntheses with smaller groups like trimethylsilyl (TMS) are significantly less efficient.[13]
Detailed Synthesis Protocol
The following is a representative protocol adapted from the principles described in the literature.[13] Researchers should consult the original patent for specific experimental details. All operations should be conducted by trained personnel in a well-ventilated fume hood.
-
Reaction Setup: To a suitable pressure reactor, add triisopropylsilylacetylene and a non-polar solvent (e.g., Freon-113, as described in historical patents, though modern, more environmentally benign solvents should be substituted where possible).[13] Add a fluoride source such as potassium fluoride (KF).[13]
-
Reagent Addition: Cool the reactor (e.g., -35 °C) and condense sulfur pentafluoride bromide (SF₅Br) into the mixture.[13]
-
Reaction: Seal the reactor and allow it to warm to room temperature with vigorous stirring. The reaction progress can be monitored by GC analysis to observe the formation of the 1-bromo-1-triisopropylsilyl-2-pentafluorosulfuranylethene intermediate.[13]
-
Elimination & Workup: After the initial addition is complete, the reaction mixture is typically treated to induce elimination of HBr, yielding the final product. This can be facilitated by the base present (KF) or by a subsequent basic workup. The mixture is carefully quenched, for example, with a cold sodium bicarbonate solution.[13]
-
Purification: The organic layer is isolated. The final product, SF₅-C≡C-TIPS, can be purified by standard methods such as vacuum distillation to yield a clear liquid.[13]
Physicochemical Properties and Handling
Summary of Properties
| Property | Value | Reference |
| Chemical Name | Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | [15] |
| Molecular Formula | C₁₁H₂₁F₅SSi | [15] |
| Molecular Weight | 308.43 g/mol | [15] |
| CAS Number | 474668-34-3 | [15] |
| Appearance | Liquid | [6] |
Table 2: Key physicochemical properties of SF₅-C≡C-TIPS.
Spectroscopic Characterization
The structure is confirmed by NMR spectroscopy. Key features in the ¹⁹F NMR spectrum include a doublet for the four equatorial fluorine atoms (SF₄) and a pentet for the single axial fluorine atom (SF), a characteristic pattern for the SF₅ group.[13] The ¹H NMR spectrum will show the characteristic signals for the isopropyl groups of the TIPS moiety.[13]
Handling and Storage Recommendations
SF₅-C≡C-TIPS is a bench-stable liquid, but as with all organofluorine compounds, it should be handled with appropriate personal protective equipment (gloves, safety glasses). Store in a cool, dry, well-ventilated area away from incompatible materials.
TASP as a Progenitor for In Situ SF₅-Acetylene Chemistry: The Core Utility
The true synthetic power of SF₅-C≡C-TIPS (TASP) lies in its function as a stable precursor that generates the reactive HC≡C-SF₅ species on demand. This avoids the direct handling of the toxic and gaseous parent alkyne, making this chemistry broadly accessible.[3][6][16] The general mechanism is a one-pot cascade involving protodesilylation followed by nucleophilic addition.
Application I: Hydroamination for the Synthesis of α-SF₅-Enamines
A significant application is the synthesis of α-pentafluorosulfanylated enamines, a class of compounds that were previously virtually unknown.[3][16] The reaction proceeds under mild, bench-top conditions, combining TASP with a secondary amine.
The reaction is a two-step cascade. First, the amine or an external fluoride source facilitates the protodesilylation of TASP to generate HC≡C-SF₅ in situ.[5][17] This is immediately followed by the hydroamination of the highly electrophilic SF₅-acetylene intermediate by another equivalent of the amine.[5] The process exhibits excellent E-diastereoselectivity.[3][16]
The following is a generalized bench-top protocol based on published methods.[3][5]
-
Reaction Setup: In a vial, dissolve SF₅-C≡C-TIPS (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN).
-
Reagent Addition: Add a fluoride source (e.g., CsF, 1.0 eq.) and acetic acid (2.0 eq.). Cool the mixture (e.g., -20 °C).[5]
-
Nucleophile Addition: Add the secondary amine (e.g., pyrrolidine, 1.7 eq.) to the cooled solution.
-
Reaction: Stir the reaction at low temperature for a short period (e.g., 5-60 minutes). The reaction progress can be monitored by ¹⁹F NMR.
-
Workup and Purification: Upon completion, the reaction is quenched, extracted with an organic solvent, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the pure α-SF₅-enamine. Yields are typically good to excellent (up to 95%).[3][5]
Application II: Hydrothiolation for the Synthesis of β-SF₅-Vinyl Sulfides
In a similar fashion, TASP serves as an excellent precursor for the synthesis of β-SF₅-vinyl sulfides, another previously uncharted class of compounds, with high diastereoselectivity.[6][14]
The reaction follows the same in situ deprotection-addition pathway. A fluoride source cleaves the silyl group, and the resulting SF₅-acetylene is trapped by a thiol nucleophile.[6][14] This hydrothiolation proceeds under kinetic control at low temperatures to give the Z-configured vinyl sulfide product exclusively and in high yields.[6][14]
The following is a generalized bench-top protocol based on published methods.[6][14]
-
Reaction Setup: In a vial, dissolve SF₅-C≡C-TIPS (1.0 eq.) in acetonitrile (MeCN).
-
Reagent Addition: Add a fluoride source (e.g., CsF, 1.0 eq.) and acetic acid (2.0 eq.). Cool the mixture to -20 °C.
-
Nucleophile Addition: Add the desired thiol (e.g., thiophenol, 2.0 eq.) to the cooled solution.
-
Reaction: Stir the mixture at -20 °C for 1 hour. Monitor for completion by TLC or ¹⁹F NMR.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, extract with an organic solvent, dry, and concentrate. The crude material is purified by flash chromatography to afford the pure Z-vinyl sulfide. Yields are typically excellent (up to 99%).[6][14]
Future Outlook and Broader Impact
Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (SF₅-C≡C-TIPS / TASP) represents a pivotal development in organofluorine chemistry. By providing a stable, convenient, and safe gateway to the versatile SF₅-acetylene synthon, it has democratized access to a wide range of novel SF₅-containing building blocks.[3][6] The protocols it enables are robust, high-yielding, and can be performed on the bench-top, removing significant barriers for researchers in drug discovery and materials science.[3][14] The continued exploration of TASP's reactivity is expected to further expand the chemical space of SF₅-substituted molecules, paving the way for the discovery of new pharmaceuticals, agrochemicals, and functional materials with enhanced properties.
References
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l’Académie des Sciences. (2024). Comptes Rendus. Chimie.
-
Synthesis of α-SF5 Ketones by Oxypentafluorosulfanylation of Alkynes with SF5Cl and Oxygen. (2021). Organic Letters. Available at: [Link]
-
Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products. (2022). Request PDF. Available at: [Link]
-
Synthesis and Applications of S(IV) and S(VI) Compounds. (2021). UCD Research Repository. Available at: [Link]
-
Synthesis of α-SF5 Ketones by Oxypentafluorosulfanylation of Alkynes with SF5Cl and Oxygen. (2021). American Chemical Society. Available at: [Link]
-
Basic structures of organosulfur(VI) compounds. (n.d.). ResearchGate. Available at: [Link]
-
Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. (2002). Defense Technical Information Center. Available at: [Link]
-
Organosulfur chemistry. (n.d.). Wikipedia. Available at: [Link]
-
Progress in the Enantioselective Synthesis of Sulfur (VI) Compounds. (2021). ResearchGate. Available at: [Link]
-
Aït-Mohand, S., & Dolbier, W. R., Jr. (2002). New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds. Organic Letters, 4(17), 3013–3015. Available at: [Link]
-
Publications - The Dolbier Group. (n.d.). University of Florida. Available at: [Link]
-
Kucher, H., Wenzel, J. O., & Rombach, D. (2022). The hydrothiolation of TIPS-CΞC-SF5 – Charting the chemical space of beta-SF5 vinyl sulfides. ChemRxiv. Available at: [Link]
-
Wenzel, J. O., et al. (2024). Hydroamination of Triisopropylsilyl Acetylene Sulfur Pentafluoride – a Bench-top Route to Pentafluorosulfanylated Enamines. Chemistry – A European Journal. Available at: [Link]
-
Jackson, K. E., & DiMagno, S. G. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry & Biodiversity, 14(10). Available at: [Link]
-
Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. (2023). Journal of the American Chemical Society. Available at: [Link]
-
A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. (2022). STAR Protocols. Available at: [Link]
-
Compounds and Substituents with Fluorine Directly Bound to a Heteroatom. (2022). ResearchGate. Available at: [Link]
-
Dolbier, W. R., Jr., & Zheng, Z. (2009). Preparation of Pentafluorosulfanyl (SF5) Pyrrole Carboxylic Acid Esters. The Journal of Organic Chemistry, 74(15), 5626–5628. Available at: [Link]
- Sulfur pentafluoride compounds, process for their preparation and their use. (2003). Google Patents.
-
Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. (2020). ACS Infectious Diseases. Available at: [Link]
-
Wenzel, J. O., Jester, F., & Rombach, D. (2022). The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines. ChemRxiv. Available at: [Link]
-
The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines. (2022). ResearchGate. Available at: [Link]
-
Hydroamination of Triisopropylsilyl Acetylene Sulfur Pentafluoride – a Bench-top Route to Pentafluorosulfanylated Enamines. (2024). ETH Zurich Research Collection. Available at: [Link]
-
Jackson, K. E., & DiMagno, S. G. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. Available at: [Link]
-
Berry, A. D., De Marco, R. A., & Fox, W. B. (1979). Synthesis and characterization of (pentafluorosulfur)acetylenes. Journal of the American Chemical Society, 101(3), 737–738. Available at: [Link]
-
The hydrothiolation of TIPS-CΞC-SF5 – Charting the chemical space of beta-SF5 vinyl sulfides. (2022). ResearchGate. Available at: [Link]
-
Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. Available at: [Link]
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. (2012). ResearchGate. Available at: [Link]
-
Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. (2016). Molecules. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
a) One-pot synthesis of 3-SF5-furan through three-component reaction... (n.d.). ResearchGate. Available at: [Link]
-
ChemInform Abstract: First Efficient Synthesis of SF5-Substituted Pyrrolidines Using 1,3-Dipolar Cycloaddition of Azomethine Ylides with Pentafluorosulfanyl-Substituted Acrylic Esters and Amides. (2015). ResearchGate. Available at: [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DE60300207T2 - Sulfur pentafluoride compounds, process for their preparation and their use - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | 474668-34-3 [chemicalbook.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
